
Nolotil
Übersicht
Beschreibung
Nolotil, known chemically as metamizole or dipyrone, is a non-opioid analgesic and antipyretic compound. It was first introduced in Germany in 1922 under the brand name “Novalgin” and has since been widely used in various countries for its potent pain-relieving and fever-reducing properties . Despite its effectiveness, this compound has faced controversy due to its association with agranulocytosis, a rare but serious condition that causes a severe drop in white blood cells .
Vorbereitungsmethoden
The synthesis of metamizole involves the reaction of 4-methylaminoantipyrine with sodium formaldehyde sulfoxylate. The process typically includes the following steps:
Formation of 4-methylaminoantipyrine: This is achieved by reacting 4-aminoantipyrine with methylamine.
Reaction with sodium formaldehyde sulfoxylate: The 4-methylaminoantipyrine is then reacted with sodium formaldehyde sulfoxylate to form metamizole.
Industrial production methods often involve optimizing these reactions to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Metabolism of Metamizole
-
Hydrolysis: Metamizole undergoes rapid hydrolysis in the intestine to form 4-methylaminoantipyrine (MAA), which is an active metabolite .
-
N-demethylation: MAA is further metabolized in the liver via N-demethylation, primarily by CYP3A4, to produce 4-aminoantipyrine (AA), another active metabolite. Other CYP enzymes, such as CYP2B6, CYP2C8, and CYP2C9, may also be involved .
-
C-oxidation: MAA is also metabolized through c-oxidation to create 4-formylaminoantipyrine (FAA), which is an end metabolite .
-
Acetylation: AA is acetylated by N-acetyl-transferase to form 4-acetylaminoantipyrine (AAA) .
Pharmacokinetics of metamizole's major metabolites
Metabolite | Acronym | Biologically active? | Pharmacokinetic properties |
---|---|---|---|
N-methyl-4-aminoantipyrine | MAA | Yes | Bioavailability ≈90%. Plasma protein binding: 58%. Excreted in the urine as 3±1% of the initial (oral) dose |
4-aminoantipyrine | AA | Yes | Bioavailability ≈22.5%. Plasma protein binding: 48%. Excreted in the urine as 6±3% of the initial (oral) dose |
N-formyl-4-aminoantipyrine | FAA | No | Plasma protein binding: 18%. Excretion in the urine as 23±4% of the initial oral dose |
N-acetyl-4-aminoantipyrine | AAA | No | Plasma protein binding: 14%. Excretion in the urine as 26±8% of the initial oral dose |
Role of Metabolites in Allergic Reactions
Research indicates that metamizole metabolites, specifically MAA, can be recognized by IgE antibodies, leading to basophil activation in individuals with anaphylactic reactions to metamizole. In one study, MAA was recognized in 50% of positive cases and elicited more positive results than the native metamizole (37.5%). The other metabolites (AA, AAA, and FAA) showed low or non-positive responses .
Cytochrome P450 Induction
Metamizole has been found to moderately induce CYP2B6, CYP2C19, and CYP3A4, and weakly inhibit CYP1A2 .
Arachidonoyl Amides Formation
MAA and AA can undergo further transformations to active arachidonoyl amides . It is thought that pyrazolones become antigenic after binding to biomacromolecules following metabolic activation .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
- Postoperative Pain : Nolotil is frequently used in postoperative settings. Studies indicate that it provides effective pain relief comparable to stronger opioids while having a lower risk of organ toxicity .
- Chronic Pain Conditions : Research has shown that metamizole is beneficial for patients suffering from chronic pain conditions such as fibromyalgia. A study involving 156 patients indicated that the combination of metamizole with non-steroidal anti-inflammatory drugs (NSAIDs) resulted in significant pain relief .
- Pediatric Use : Metamizole is also used in pediatric populations for managing fever and pain due to its favorable safety profile compared to other analgesics like ibuprofen .
Safety Profile and Adverse Effects
Despite its effectiveness, the safety of this compound remains a critical concern:
- Agranulocytosis Risk : The most significant adverse effect associated with this compound is agranulocytosis, a severe drop in white blood cell count that can lead to fatal infections. Reports indicate that this condition occurs at a rate of approximately 1 to 10 cases per million users, primarily among specific populations such as elderly patients and those with pre-existing immune conditions .
- Geographical Variations : There are notable differences in the incidence of agranulocytosis among different populations. Studies suggest that Northern Europeans may be more susceptible to this side effect compared to Spanish or Latin American populations, possibly due to genetic factors influencing drug metabolism .
Case Study 1: Fibromyalgia Management
In a cross-sectional study focusing on fibromyalgia patients, metamizole was found to provide substantial pain relief when combined with NSAIDs. Despite limitations such as recall bias and uneven drug distribution, the study highlighted the potential of metamizole in managing chronic pain effectively .
Case Study 2: Postoperative Pain Relief
A clinical trial involving postoperative patients demonstrated that metamizole was effective in reducing pain levels without the severe side effects associated with opioid analgesics. Patients reported higher satisfaction levels with their pain management regimen when metamizole was included .
Comparative Analysis of Analgesics
Analgesic | Efficacy | Safety Profile | Common Uses |
---|---|---|---|
This compound (Metamizole) | High | Risk of agranulocytosis | Postoperative pain, cancer pain |
Ibuprofen | Moderate | Generally safe | Mild to moderate pain |
Paracetamol | Moderate | Rare side effects | Mild pain, fever |
Opioids | High | Risk of addiction and overdose | Severe pain management |
Wirkmechanismus
The precise mechanism of action of metamizole is not fully understood, but it is believed to exert its effects by inhibiting the cyclooxygenase-3 (COX-3) enzyme in the central nervous system. This inhibition reduces the production of prostaglandins, which are lipid compounds that play a role in pain and inflammation . Additionally, metamizole may influence other molecular targets and pathways involved in pain perception and fever regulation .
Vergleich Mit ähnlichen Verbindungen
Metamizole belongs to the pyrazolone class of compounds, which includes other analgesics such as aminopyrine and phenylbutazone. Compared to these compounds, metamizole is unique in its combination of potent analgesic, antipyretic, and spasmolytic properties . While aminopyrine and phenylbutazone also have analgesic effects, they are associated with a higher risk of adverse effects, making metamizole a preferred choice in many clinical settings .
Similar Compounds
Aminopyrine: Another pyrazolone derivative with analgesic and antipyretic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects.
Propyphenazone: A pyrazolone derivative used for its analgesic and antipyretic properties.
Biologische Aktivität
Nolotil, known generically as metamizole, is a non-opioid analgesic and antipyretic medication widely used in various countries, particularly in Spain and Latin America. Despite its efficacy in pain relief, concerns regarding its safety profile, especially related to serious adverse effects like agranulocytosis, have prompted extensive research into its biological activity. This article delves into the pharmacodynamics, efficacy, adverse effects, and case studies associated with this compound.
Metamizole's analgesic and antipyretic effects are attributed to its ability to inhibit prostaglandin synthesis in the central nervous system. Unlike traditional NSAIDs, metamizole's mechanism is not fully understood but is believed to involve:
- Inhibition of cyclooxygenase (COX) : Metamizole appears to selectively inhibit COX enzymes, leading to reduced prostaglandin synthesis.
- Activation of endogenous opioid pathways : Studies suggest that metamizole may enhance the release of endogenous opioids, contributing to its analgesic effects.
Comparative Studies
Recent clinical trials have compared the efficacy of metamizole against other analgesics such as ibuprofen. A notable study aimed to determine whether metamizole is non-inferior to ibuprofen for treating acute lower back pain (LBP). The trial involved 120 participants randomized into four groups:
Group | Treatment | Duration | Primary Endpoint |
---|---|---|---|
Group 1 | Ibuprofen | 14 days | Change in pain on Numeric Rating Scale |
Group 2 | Ibuprofen + Short Intervention | 14 days | Change in pain on Numeric Rating Scale |
Group 3 | Metamizole | 14 days | Change in pain on Numeric Rating Scale |
Group 4 | Metamizole + Short Intervention | 14 days | Change in pain on Numeric Rating Scale |
The results indicated that metamizole provided comparable pain relief to ibuprofen, supporting its use as an effective analgesic for acute conditions .
Adverse Effects
Despite its benefits, metamizole is associated with serious adverse effects. The most concerning is agranulocytosis , a potentially life-threatening condition characterized by a significant drop in white blood cell count. Research indicates that this side effect may be more prevalent among certain populations, particularly those from Northern Europe.
Risk Factors for Agranulocytosis
- Demographics : Elderly patients and those with compromised immune systems are at higher risk.
- Geographic Variability : Reports suggest that British patients may experience agranulocytosis more frequently than their Spanish counterparts .
A systematic review of metamizole-associated adverse events highlighted that while serious adverse events were relatively rare (9 serious cases reported among approximately 4,000 patients), the risk remains a critical concern for clinicians prescribing this medication .
Case Studies
Several case studies have documented severe reactions to this compound. One notable instance involved a British patient who developed agranulocytosis after short-term use of the drug while visiting Spain. This case contributed to increased scrutiny from health authorities regarding the prescription practices for this compound among tourists .
Another study analyzed over 120 cases reported by a medical translator who noted significant side effects among British patients using this compound. This led to recommendations from Spain's Agency of Medicines and Medical Devices (AEMPS) to limit prescriptions for short-term use only, especially for tourists .
Eigenschaften
IUPAC Name |
magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H17N3O4S.Mg/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h2*4-8H,9H2,1-3H3,(H,18,19,20);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMUJYOBLYTIKO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32MgN6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63372-86-1, 6150-97-6 | |
Record name | Magnesium, bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino-κN]methanesulfonato-κO]-, (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63372-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipyrone magnesium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAMIZOLE MAGNESIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS15642725 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.